4-Fluoro-3-(thiophen-2-YL)benzoic acid
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Overview
Description
4-Fluoro-3-(thiophen-2-YL)benzoic acid is a chemical compound with the molecular formula C11H7FO2S and a molecular weight of 222.24 g/mol
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors
Mode of Action
It’s worth noting that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific derivative and target . The fluorine and thiophene groups in the compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
Result of Action
Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(thiophen-2-yl)benzoic acid . For instance, the compound’s stability could be affected by light, temperature, and pH. Its efficacy could be influenced by the presence of other compounds or the physiological state of the organism it’s acting upon.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(thiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Fluoro-3-(thiophen-2-YL)benzoic acid has been explored in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 4-(Thiophen-2-yl)benzoic acid : Similar structure but lacks the fluorine atom.
- 4-(Thiophen-3-yl)benzoic acid : Similar structure but with the thiophene ring at a different position.
- 2-Fluoro-3-(thiophen-2-yl)benzoic acid: Similar structure but with the fluorine atom at a different position.
Uniqueness: 4-Fluoro-3-(thiophen-2-YL)benzoic acid is unique due to the specific positioning of the fluorine atom and the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-fluoro-3-thiophen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMZNYBTEGNINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680841 |
Source
|
Record name | 4-Fluoro-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-41-0 |
Source
|
Record name | 4-Fluoro-3-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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